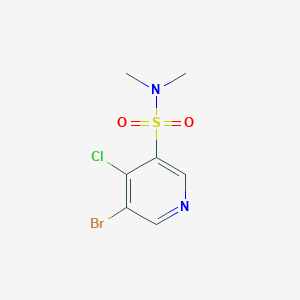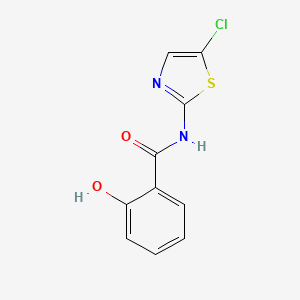
2,4-Dichlorophenyl 1-ethyl 2-ethylpropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,4-dichlorophenyl malonate is an organic compound with the molecular formula C13H14Cl2O4. It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a 2,4-dichlorophenyl group and two ethyl ester groups. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,4-dichlorophenyl malonate can be synthesized through the alkylation of diethyl malonate with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
In industrial settings, the synthesis of diethyl 2,4-dichlorophenyl malonate involves similar alkylation reactions but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to achieve the desired product purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,4-dichlorophenyl malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorophenyl group.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
Substituted Acetic Acids: Formed through decarboxylation.
Carboxylic Acids: Formed through hydrolysis of the ester groups.
Scientific Research Applications
Diethyl 2,4-dichlorophenyl malonate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and for the preparation of heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of diethyl 2,4-dichlorophenyl malonate involves its reactivity as a malonate ester. The compound can form enolate intermediates, which are nucleophilic and can participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler malonate ester without the dichlorophenyl group.
Diethyl 2,4-dichlorophenyl acetate: Similar structure but with an acetate group instead of a malonate ester.
Diethyl 2,4-dichlorophenyl succinate: Contains a succinate group instead of a malonate ester
Uniqueness
Diethyl 2,4-dichlorophenyl malonate is unique due to the presence of the dichlorophenyl group, which imparts distinct reactivity and properties compared to other malonate esters. This makes it particularly useful in specific synthetic applications and research studies .
Properties
Molecular Formula |
C13H14Cl2O4 |
|---|---|
Molecular Weight |
305.15 g/mol |
IUPAC Name |
1-O-(2,4-dichlorophenyl) 3-O-ethyl 2-ethylpropanedioate |
InChI |
InChI=1S/C13H14Cl2O4/c1-3-9(12(16)18-4-2)13(17)19-11-6-5-8(14)7-10(11)15/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
NNKSYIDQFQJGNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)C(=O)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Boc-1,7-diazaspiro[3.5]nonane Oxalate](/img/structure/B11815312.png)
![(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B11815320.png)
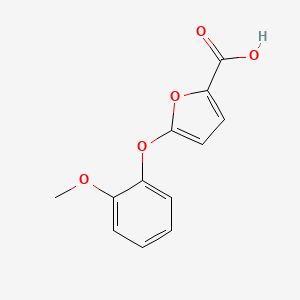

![2-(chloromethyl)-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B11815329.png)
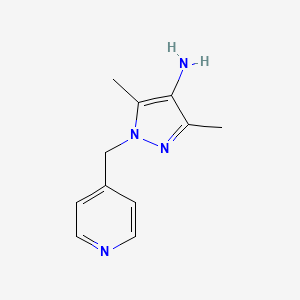
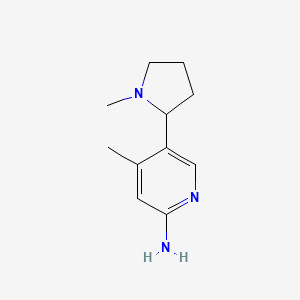

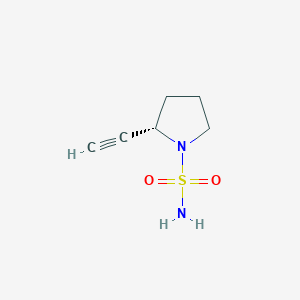
![A-hydroxy-6-(methoxymethoxy)-7-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B11815359.png)
![Disodium;2-[1-[2-(carboxymethoxy)ethyl]-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetic acid;hydroxide](/img/structure/B11815365.png)

